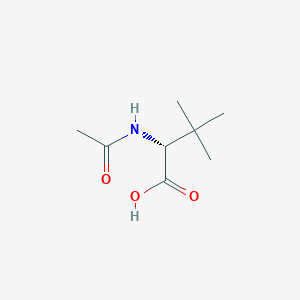

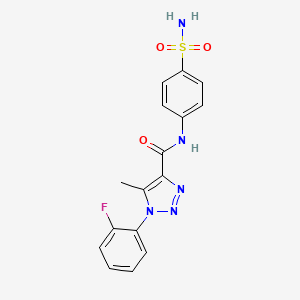

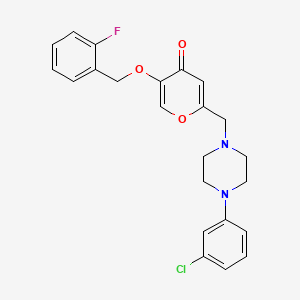

![molecular formula C12H12ClN3OS B2493323 2-[1-[(4-氯苯基)甲基]咪唑-2-基]硫基乙酰胺 CAS No. 893379-50-5](/img/structure/B2493323.png)

2-[1-[(4-氯苯基)甲基]咪唑-2-基]硫基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multiple steps starting from basic precursors like 4-Chlorophenoxyacetic acid, leading to the formation of various intermediates, and finally yielding the target compound. Such processes often involve esterification, treatment with hydrazine hydrate, and reactions with carbon disulfide and electrophiles, among others, to introduce the desired functional groups and achieve the final structure (Siddiqui et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to “2-[1-[(4-Chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide” has been elucidated using various spectroscopic techniques including IR, 1H-NMR, and mass spectrometry. These analyses confirm the presence of the expected functional groups and the overall structure of the compounds. The detailed molecular structure provides insights into the potential reactivity and interactions of the compound with various biological targets (Siddiqui et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds like “2-[1-[(4-Chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide” highlight their reactivity towards various reagents and conditions. These compounds participate in reactions such as alkylation, oxidation, and cyclization, demonstrating a wide range of chemical behaviors and the potential for further chemical modification. The chemical properties also indicate their potential as bioactive molecules, with activities such as antibacterial and antifungal effects being of particular interest (Siddiqui et al., 2014).

科学研究应用

抗原虫活性

该化合物已经合成并测试其抗原虫活性,特别针对原虫如阴道滴虫、贾第虫和组织阿米巴。实验评估显示,所有测试化合物均表现出强大的活性,IC50值在纳摩尔范围内,甚至优于甲硝唑,这是这些寄生虫的标准药物(Pérez‐Villanueva等,2013)。

抗菌和抗真菌活性

新型2-((E)-2-芳基-1-乙烯基)-3-(2-硫代基-1H-苯并[d]咪唑-5-基)-3,4-二氢-4-喹啉酮类似物已经合成,并对标准菌株展示出显著的生物活性。合成的化合物进行了表征和抗微生物和抗真菌活性测试,展示了它们在这些领域的有效性(ANISETTI et al., 2012)。

合成和药理评价

已经记录了N-取代的5-[(4-氯苯氧基)甲基]-1,3,4-噁二唑-2基-2-硫代基乙酰胺的系统合成工作。通过这一过程合成的衍生物被认为是潜在的抗菌剂和α-胰蛋白酶酶的中度抑制剂。对各种细菌菌株的体外筛选显示了它们的潜力,特别是对S.typhi、K.pneumonae和S. aureus(Siddiqui et al., 2014)。

作用机制

Target of Action

The primary target of 2-[1-[(4-Chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide is currently unknown. It’s worth noting that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The imidazole ring is a key component in many functional molecules used in a variety of applications . The interaction of the compound with its targets would likely involve the imidazole ring, but the specific changes resulting from this interaction are currently unknown.

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it’s likely that the compound would have diverse effects at the molecular and cellular level.

属性

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3OS/c13-10-3-1-9(2-4-10)7-16-6-5-15-12(16)18-8-11(14)17/h1-6H,7-8H2,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYZZJFZNZSDMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2SCC(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816422 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

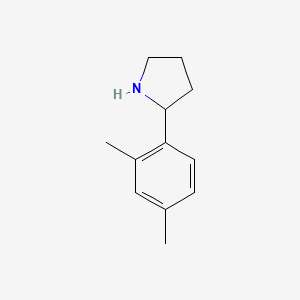

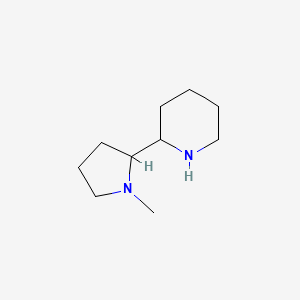

![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)

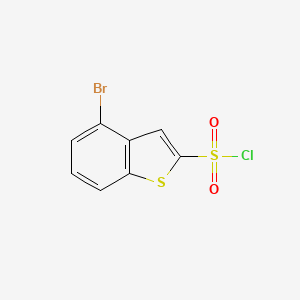

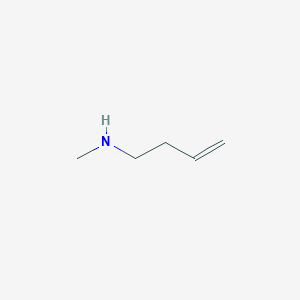

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2493245.png)

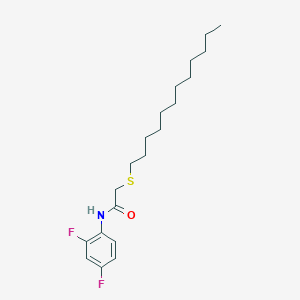

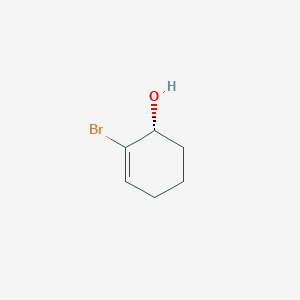

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2493253.png)